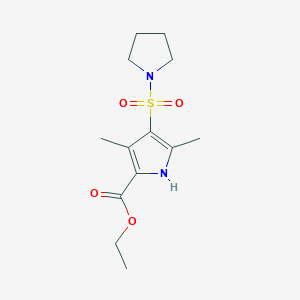![molecular formula C11H15N3O3S B13857297 4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone CAS No. 1094798-13-6](/img/structure/B13857297.png)
4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone is a complex organic compound with a unique structure that includes a piperazinone ring and a sulfonyl group attached to an aminophenyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone typically involves multiple steps, starting with the preparation of the intermediate compounds. One common route involves the reaction of 3-aminobenzylamine with a sulfonyl chloride derivative to form the sulfonamide intermediate. This intermediate is then cyclized with a suitable reagent to form the piperazinone ring.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and specific catalysts to facilitate the reactions. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The aminophenyl moiety can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfides or thiols. Substitution reactions can introduce various functional groups onto the aminophenyl moiety.
Aplicaciones Científicas De Investigación
4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s structure allows it to interact with biological molecules, making it useful in biochemical studies and drug design.
Industry: It can be used in the production of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism of action of 4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazinone ring may also contribute to the compound’s binding affinity and specificity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 4-aminophenyl methyl sulfone
- 4,4′-Diaminodiphenyl sulfone
- Bis(4-aminophenyl) sulfone
- Dapsone
Uniqueness
4-[[(3-aminophenyl)methyl]sulfonyl]-2-Piperazinone is unique due to its combination of a piperazinone ring and a sulfonyl group attached to an aminophenyl moiety. This structure provides distinct chemical and biological properties that differentiate it from similar compounds. For example, the presence of the piperazinone ring can enhance the compound’s stability and binding affinity, making it more effective in certain applications.
Propiedades
Número CAS |
1094798-13-6 |
|---|---|
Fórmula molecular |
C11H15N3O3S |
Peso molecular |
269.32 g/mol |
Nombre IUPAC |
4-[(3-aminophenyl)methylsulfonyl]piperazin-2-one |
InChI |
InChI=1S/C11H15N3O3S/c12-10-3-1-2-9(6-10)8-18(16,17)14-5-4-13-11(15)7-14/h1-3,6H,4-5,7-8,12H2,(H,13,15) |
Clave InChI |
GIEITGQMJBSLMQ-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC(=O)N1)S(=O)(=O)CC2=CC(=CC=C2)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[(1S,2R,3R,9S,10S,12R,15S)-4,12-diacetyloxy-1,9-dihydroxy-15-[(2R,3S)-2-hydroxy-3-(4-hydroxyphenyl)-3-[(2,3,4,5,6-pentadeuteriobenzoyl)amino]propanoyl]oxy-10,14,17,17-tetramethyl-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B13857226.png)
![(S)-(9-(2-(Dimethylamino)ethyl)-4,7-dihydro-3H-pyrrolo[2,3-h]isoquinolin-3-yl)methyl Acetate](/img/structure/B13857229.png)
![3-Bromo-5-[(4-chlorophenyl)methyl]-2-hydroxybenzaldehyde](/img/structure/B13857234.png)
![Indolo[3,2-b]carbazol-2-ol (Mixture of Tautomers)](/img/structure/B13857239.png)
![O-Desbromo-pyrimidinyl O-[6-N-(N'-propyl)sulfamido-5-(4-bromophenyl)pyrimidin-4-yl] Macitentan](/img/structure/B13857245.png)



![Tert-butyl 2-[(3-methylimidazol-4-yl)methoxy]acetate](/img/structure/B13857282.png)


